molecular formula C22H20F3NO5 B7774545 MFCD02355996

MFCD02355996

Cat. No.: B7774545
M. Wt: 435.4 g/mol
InChI Key: UTWDWKUYOWZVPZ-UHFFFAOYSA-N
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Description

MFCD02355996 is a chemical compound registered under the MDL number system, commonly used in coordination chemistry and catalysis. Such ligands are critical in stabilizing transition metal complexes for applications in asymmetric synthesis, polymerization, and industrial catalysis .

Properties

IUPAC Name

7-hydroxy-3-(3-methylphenoxy)-8-(morpholin-4-ylmethyl)-2-(trifluoromethyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F3NO5/c1-13-3-2-4-14(11-13)30-20-18(28)15-5-6-17(27)16(12-26-7-9-29-10-8-26)19(15)31-21(20)22(23,24)25/h2-6,11,27H,7-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTWDWKUYOWZVPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC2=C(OC3=C(C2=O)C=CC(=C3CN4CCOCC4)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20F3NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Compound 1: CAS 1761-61-1 (MDL: MFCD00003330)

  • Molecular Formula : C₇H₅BrO₂
  • Molecular Weight : 201.02 g/mol
  • Key Properties :
    • Solubility: 0.687 mg/mL in water; classified as "soluble" under ESOL criteria.
    • Safety: Hazard statement H302 (harmful if swallowed) and precautionary measures P280/P305+P351+P338 .
  • Functional Comparison :
    • While MFCD02355996 is hypothesized to act as a ligand, CAS 1761-61-1 is a brominated aromatic carboxylic acid derivative. Structural divergence lies in the absence of phosphine-alkene moieties in CAS 1761-61-1, limiting its utility in metal coordination compared to MFCD02355994.
    • Synthetic Methodology : CAS 1761-61-1 is synthesized via A-FGO-catalyzed reactions in tetrahydrofuran (THF), emphasizing green chemistry principles, whereas this compound likely requires tailored phosphine-alkene coupling strategies .

Compound 2: CAS 56469-02-4 (MDL: MFCD02258901)

  • Molecular Formula: C₉H₉NO₂
  • Molecular Weight : 163.17 g/mol
  • Key Properties: Boiling Point: 358.3°C (predicted).
  • Functional Comparison: CAS 56469-02-4 is a hydroxylated isoquinolinone derivative with applications in medicinal chemistry. Reactivity: CAS 56469-02-4 undergoes methylation and nucleophilic substitution reactions, whereas this compound’s reactivity is dominated by phosphine-metal electron donation and alkene π-bond interactions .

Data Tables for Comparative Analysis

Table 1: Structural and Physical Properties

Property This compound (Hypothesized) CAS 1761-61-1 CAS 56469-02-4
Molecular Formula Undisclosed C₇H₅BrO₂ C₉H₉NO₂
Molecular Weight (g/mol) N/A 201.02 163.17
Solubility (Water) Likely low 0.687 mg/mL 0.215 mg/mL
Log S (ESOL) N/A -2.47 -2.84
Bioavailability Score N/A 0.55 0.55

Research Findings and Implications

  • Catalytic Efficiency : Phosphine-alkene ligands like this compound exhibit superior metal-binding stability compared to brominated or hydroxylated analogs, as evidenced by their use in asymmetric hydrogenation (e.g., Rhodium or Ruthenium complexes) .
  • Thermodynamic Stability: Computational models suggest that hybrid ligands with phosphine donors (e.g., this compound) have lower activation energies in catalytic cycles than purely nitrogen- or oxygen-donor systems .
  • Safety and Handling : Unlike CAS 1761-61-1, this compound’s safety profile remains undocumented, necessitating rigorous toxicity studies before industrial adoption .

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